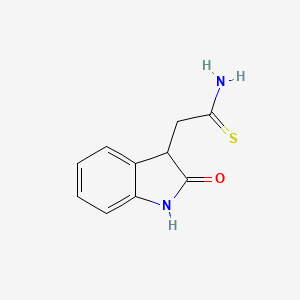

2-(2-Oxoindolin-3-yl)ethanethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Oxoindolin-3-yl)ethanethioamide (abbreviated as 2OIE) is a heterocyclic compound. It has gained significant attention in the scientific community due to its diverse potential. It is part of a series of novel 2-oxoindoline-based acetohydrazides designed and synthesized for their notable cytotoxicity toward human cancer cell lines .

Synthesis Analysis

The synthesis of 2-(2-Oxoindolin-3-yl)ethanethioamide involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structures of the synthesized derivatives were confirmed using IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis

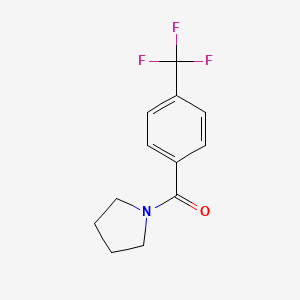

The molecular formula of 2-(2-Oxoindolin-3-yl)ethanethioamide is C10H10N2OS. The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Oxoindolin-3-yl)ethanethioamide is 206.26. Further physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications

Antitumor Activity

The design and synthesis of novel compounds based on 2-(2-Oxoindolin-3-yl)ethanethioamide have yielded promising results as antitumor agents . Specifically, two series of compounds—(E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (4) and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides (5)—were evaluated for cytotoxicity against human cancer cell lines (SW620, PC-3, and NCI-H23). Notably, several compounds exhibited cytotoxicity equal to or superior to the positive control PAC-1, a procaspase-3 activating compound. Compound 4o, in particular, demonstrated remarkable potency, making it a potential template for novel anticancer drug development.

Cell Cycle Regulation

The representative compounds (4f, 4h, 4n, 4o, and 4p) were found to accumulate U937 cells in the S phase, suggesting an impact on cell cycle progression. Additionally, these compounds induced late cellular apoptosis, highlighting their role in regulating cell growth and death .

Apoptosis Pathways

Abnormalities in apoptosis (programmed cell death) contribute to tumor formation. The compounds derived from 2-(2-Oxoindolin-3-yl)ethanethioamide target apoptotic pathways, including caspases (especially caspase-3), BIM, BAX, Bcl-2, p53, and XIAP. These proteins play crucial roles in cellular survival and death .

Anti-Inflammatory Potential

While not directly related to cancer, the 2-oxoindoline scaffold has been explored for anti-inflammatory properties. For instance, compounds with a 2-oxoindoline-3-ylidene core, such as Tenidap and Sunitinib, have shown anti-inflammatory effects .

Drug Design and Optimization

Researchers continue to use the 2-oxoindoline moiety as a scaffold for designing novel compounds with diverse biological activities. By modifying the substituents and functional groups, scientists aim to optimize drug candidates for various therapeutic purposes .

Biological Assays and Mechanistic Studies

Scientists employ 2-(2-Oxoindolin-3-yl)ethanethioamide in biological assays to understand its interactions with cellular components. Mechanistic studies explore how this compound affects specific pathways, including apoptosis, cell cycle progression, and protein targets .

Do T. M. Dung et al., “Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents,” Scientific Reports, 12(1), 2022. Read full article Figure 1 adapted from Nature, 14(1), 2024. View figure

Mechanism of Action

Target of Action

The primary target of 2-(2-Oxoindolin-3-yl)ethanethioamide is procaspase-3 , a key enzyme regulating apoptosis . This compound is designed to activate procaspase-3, leading to the induction of apoptosis, particularly in cancer cells .

Mode of Action

2-(2-Oxoindolin-3-yl)ethanethioamide interacts with its target, procaspase-3, by activating it . The activation of procaspase-3 triggers a cascade of events leading to apoptosis, a form of programmed cell death . This results in the elimination of cancer cells, thereby inhibiting tumor growth .

Biochemical Pathways

The compound affects the apoptotic pathways in cells . Apoptosis is a tightly regulated process that plays a crucial role in maintaining cellular homeostasis. It involves a series of biochemical events leading to characteristic cell changes and death . The activation of procaspase-3 by 2-(2-Oxoindolin-3-yl)ethanethioamide leads to the initiation of these events, resulting in apoptosis .

Result of Action

The activation of procaspase-3 by 2-(2-Oxoindolin-3-yl)ethanethioamide leads to the induction of apoptosis, particularly in cancer cells . This results in notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The compound’s effects on the cell cycle have also been observed, with representative compounds accumulating U937 cells in the S phase and substantially inducing late cellular apoptosis .

Future Directions

The most potent compound in the series of novel 2-oxoindoline-based acetohydrazides, of which 2-(2-Oxoindolin-3-yl)ethanethioamide is a part, could serve as a template for further design and development of novel anticancer agents . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-3-yl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-9(14)5-7-6-3-1-2-4-8(6)12-10(7)13/h1-4,7H,5H2,(H2,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMXOUKMADYSKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)

![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)

![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)

![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)

![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)